Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone

Description

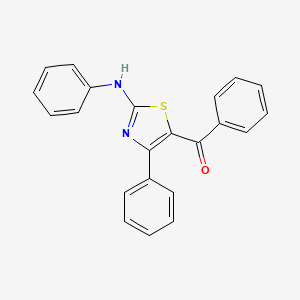

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone is a thiazole-derived compound featuring a central thiazole ring substituted at positions 2, 4, and 5 with phenylamino, phenyl, and phenyl-methanone groups, respectively. Its molecular formula is C22H17N3OS, with a molecular weight of 371.45 g/mol.

Properties

IUPAC Name |

(2-anilino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c25-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-22(26-21)23-18-14-8-3-9-15-18/h1-15H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFHHNJNCSFAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361297 | |

| Record name | (2-anilino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4123-32-4 | |

| Record name | (2-anilino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's interaction with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the compound's efficacy against several human cancer cell lines, including HL-60 (leukemia), Hep3B (liver cancer), and H460 (lung cancer). The results showed that the compound induced apoptosis and exhibited IC50 values ranging from 0.4 to 1.0 μM, indicating potent antiproliferative activity .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Antibacterial Studies

Research has demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of this compound. Modifications in the phenyl groups and thiazole ring can significantly enhance its potency and selectivity against specific biological targets.

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on C5 | Increased potency against CDK9 |

| Bulkier groups at C2 | Reduced activity against CDKs |

| Meta vs. Para Substituents | Varying selectivity profiles |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. However, potential toxicity must be assessed through further studies focusing on ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to ensure safety for therapeutic use .

Scientific Research Applications

Biological Activities

Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone exhibits several notable biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : The compound has shown promise in inhibiting cellular pathways associated with cancer progression. Specifically, it inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

- Anti-inflammatory Properties : Research indicates that thiazole derivatives can act as anti-inflammatory agents by inhibiting specific kinases involved in inflammatory responses. This includes the modulation of pro-inflammatory cytokines such as IL-1 and TNF-alpha .

- Antimicrobial Effects : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various bacterial strains, although specific studies are needed to confirm this activity.

Therapeutic Applications

The therapeutic potential of this compound extends across several medical fields:

Cancer Treatment

The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells positions it as a candidate for cancer therapy. Case studies have demonstrated its efficacy in vitro against several cancer cell lines, indicating a need for further clinical evaluation.

Treatment of Inflammatory Disorders

As an anti-inflammatory agent, this compound may be beneficial in treating conditions like rheumatoid arthritis and other autoimmune diseases. Its mechanism involves the inhibition of inflammatory pathways, potentially leading to reduced tissue damage and improved patient outcomes .

Agrochemical Applications

Emerging research suggests that this compound may also serve as an agrochemical for pest control, given its biological activity against certain pests.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the thiazole ring, aryl groups, or methanone-linked moieties. These modifications influence physicochemical properties, synthetic routes, and biological activity.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone | C22H17N3OS | 371.45 | 4-phenyl, 2-phenylamino, 5-phenyl-methanone |

| 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone () | C23H18ClN3O2S | 436.92 | 4-Cl on anilino, 4-OCH3 on methanone |

| (4-Amino-2-((2,6-dimethylphenyl)amino)thiazol-5-yl)(phenyl)methanone () | C18H17N3OS | 323.40 | 4-amino, 2-(2,6-dimethylphenyl)amino |

| 2-Phenylamino-4-methyl-5-acetylthiazole () | C12H12N2OS | 232.30 | 4-methyl, 5-acetyl |

| (2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone () | C15H17N3O2S | 303.38 | Morpholino group, thiadiazole core |

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) enhance polarity and may improve binding to hydrophobic enzyme pockets.

- Methoxy groups () increase solubility but reduce metabolic stability.

Insights :

- Sodium ethoxide () and aqueous conditions () are common for thiazole functionalization.

- Target compound synthesis may require optimized conditions due to steric hindrance from three phenyl groups.

Table 3: Property and Activity Comparison

Notes:

- Hydrophobicity : Bulkier aryl groups (e.g., target compound) reduce aqueous solubility, necessitating formulation adjustments.

- Biological Activity: Amino or hydroxyl substituents () improve target interaction, as shown in docking studies ().

Recommendations :

- Handle target compound with PPE (gloves, goggles) due to predicted irritation hazards.

- Substituents like chlorine () may increase toxicity, warranting rigorous safety screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl-(4-phenyl-2-phenylamino-thiazol-5-yl)-methanone, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction between phenyl isothiocyanate and a substituted acetophenone derivative. Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid or piperidine) to improve yield. Monitor reaction progress via TLC and characterize intermediates using -NMR and IR spectroscopy. For example, refluxing in ethanol with catalytic acetic acid at 80°C for 12 hours achieved a 68% yield in analogous thiazole syntheses .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation < 0.4% acceptable).

- Spectroscopy : - and -NMR to confirm substituent positions; IR for functional groups (e.g., C=O at ~1680 cm).

- Melting Point : Consistency across recrystallization batches (±2°C) indicates purity .

Q. What computational tools are suitable for preliminary docking studies to assess biological target interactions?

- Methodological Answer : Use AutoDock Vina for high-throughput docking. Prepare the ligand by optimizing geometry with Gaussian (DFT/B3LYP/6-31G*) and generate grid maps around the target protein’s active site. Validate docking poses using RMSD clustering (<2.0 Å acceptable). Parallelize runs via multithreading to reduce computation time .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected -NMR shifts) be resolved during structural characterization?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal broadening.

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons via coupling correlations.

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, a monoclinic space group was used to resolve similar thiazole derivatives .

Q. What strategies improve the refinement of crystallographic data for this compound, especially with twinned or low-resolution datasets?

- Methodological Answer :

- Data Integration : Use XDS for initial processing; apply TWINABS for scaling twinned data.

- Refinement in SHELXL : Implement restraints for bond lengths/angles and anisotropic displacement parameters. For high mosaicity, increase the number of reflection batches during integration .

Q. How can electronic properties (e.g., charge distribution, Fukui indices) predict reactivity in catalytic or biological systems?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to generate wavefunctions. Analyze electrostatic potential (ESP) and Fukui functions using Multiwfn. Regions with high ESP minima (e.g., thiazole N) indicate nucleophilic attack sites, while high Fukui values highlight electrophilic reactivity .

Q. What multi-method approaches validate molecular docking predictions for this compound’s mechanism of action?

- Methodological Answer :

- Consensus Docking : Compare results from AutoDock Vina, Glide, and rDock.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 3.0 Å).

- MM-PBSA/GBSA : Calculate binding free energies; ΔG < −7.0 kcal/mol suggests strong affinity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Solvent Effects : Simulate NMR chemical shifts with COSMO-RS in Gaussian to account for solvent polarity.

- Conformational Sampling : Use CREST for exhaustive conformer search; compare Boltzmann-weighted averages to experimental data .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Fit dose-response curves to a four-parameter logistic model (e.g., GraphPad Prism). Use bootstrap resampling (1000 iterations) to estimate EC confidence intervals. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons .

Synthesis and Crystallography Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.